7-Hydroxy Granisetron Hydrochloride

CYP1A1 phenotyping drug-drug interaction enzyme isoform specificity

7-Hydroxy Granisetron Hydrochloride (CAS 133841-04-0, molecular formula C₁₈H₂₅ClN₄O₂, molecular weight 364.87 g/mol), also designated as Metabolite D hydrochloride, is the hydrochloride salt of the principal Phase I metabolite of the selective 5-HT₃ receptor antagonist granisetron. It is formed predominantly via CYP1A1-mediated 7-hydroxylation of granisetron in human liver microsomes and represents the major circulating metabolite in humans, accounting for the primary metabolic clearance pathway of the parent drug.

Molecular Formula C18H25ClN4O2
Molecular Weight 364.9 g/mol
CAS No. 133841-04-0
Cat. No. B588862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Granisetron Hydrochloride
CAS133841-04-0
Synonyms7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide Hydrochloride; 
Molecular FormulaC18H25ClN4O2
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl
InChIInChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H
InChIKeyMBSNWMLKHVHIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Granisetron Hydrochloride (CAS 133841-04-0): Procurement-Grade Overview for Analytical and Pharmacokinetic Research


7-Hydroxy Granisetron Hydrochloride (CAS 133841-04-0, molecular formula C₁₈H₂₅ClN₄O₂, molecular weight 364.87 g/mol), also designated as Metabolite D hydrochloride, is the hydrochloride salt of the principal Phase I metabolite of the selective 5-HT₃ receptor antagonist granisetron [1][2]. It is formed predominantly via CYP1A1-mediated 7-hydroxylation of granisetron in human liver microsomes and represents the major circulating metabolite in humans, accounting for the primary metabolic clearance pathway of the parent drug [3]. This compound is supplied as a high-purity (≥95% to ≥99% by HPLC) reference standard, characterized by its off-white to pale purple solid appearance, and is exclusively intended for research use in bioanalytical method development, pharmacokinetic studies, drug-drug interaction (DDI) assessments, and pharmaceutical impurity profiling .

Why 7-Hydroxy Granisetron Hydrochloride Cannot Be Substituted by Generic Granisetron or Alternative 5-HT₃ Antagonist Metabolites


Although 7-hydroxy granisetron is a metabolite of granisetron, it possesses a distinct structural modification—a hydroxyl group at the 7-position of the indazole ring—that fundamentally alters its enzymatic provenance, analytical detectability, and regulatory identity relative to both the parent drug and other granisetron-related compounds such as 9'-desmethyl granisetron [1]. Critically, its formation is mediated almost exclusively by the cytochrome P450 isoform CYP1A1, whereas 9'-desmethyl granisetron is preferentially produced by CYP3A4; this isoform-specific partitioning cannot be replicated by the parent compound alone and is essential for DDI studies and CYP1A1 phenotyping [1][2]. Furthermore, 7-hydroxy granisetron is intrinsically non-fluorescent, requiring derivatization (e.g., methylation with trimethylsilyldiazomethane) for fluorescence-based HPLC detection, a property that renders it analytically distinct from granisetron and necessitates compound-specific validated methods for simultaneous quantification [3]. In pharmaceutical quality control, this compound serves as a designated metabolite reference standard (Metabolite D) and is widely used as an internal standard or impurity marker—roles that cannot be fulfilled by granisetron or other 5-HT₃ antagonist metabolites such as ondansetron's or palonosetron's hydroxylated derivatives, which have different structures, CAS numbers, and regulatory impurity classifications [4].

Quantitative Differentiation Evidence for 7-Hydroxy Granisetron Hydrochloride Against Closest Analogs and Assay Alternatives


Exclusive CYP1A1-Dependent Formation Versus 9'-Desmethyl Granisetron: Complete Antibody Inhibition Data for Isoform Attribution

7-Hydroxy granisetron formation is mediated almost exclusively by CYP1A1, whereas its major alternative metabolite, 9'-desmethyl granisetron, is preferentially catalyzed by CYP3A4. In human liver microsomes, an anti-human CYP1A1 antibody completely inhibited 7-hydroxylation, but the reaction was not inhibited at all by an anti-CYP3A4 antibody. In contrast, 9'-desmethylation was inhibited by both anti-CYP1A1 and anti-CYP3A4 antibodies [1]. Granisetron 7-hydroxylase activity strongly correlated with benzo[a]pyrene 3-hydroxylase activity (p<0.0001), a CYP1A1-specific probe, but not with testosterone 6β-hydroxylase activity (CYP3A4 probe) [1]. At clinically relevant, low concentrations of granisetron, the 7-hydroxy metabolite predominated over the 9'-desmethyl metabolite, with 7-hydroxylation rates varying over 100-fold across individual human livers, indicating high inter-individual CYP1A1 variability .

CYP1A1 phenotyping drug-drug interaction enzyme isoform specificity human liver microsomes

Superior CYP1A1 Selectivity of Granisetron 7-Hydroxylation Assay Over the Conventional EROD Assay in Cell-Based Induction Studies

The granisetron 7-hydroxylation LC-MS/MS assay demonstrated better selectivity for CYP1A1 than the conventional EROD (ethoxyresorufin-O-deethylation) assay, which suffers from overlapping reactivity with CYP1A2 and CYP1B1 [1]. In HepaRG cells, exposure to the AhR inducer FICZ (10 nM) significantly increased granisetron 7-hydroxylation, whereas no elevation of EROD activity was detected. In A549 cells, the 7-OH granisetron assay showed a superior dose-response profile across 0–10,000 nM FICZ treatment compared to EROD [1]. The 7-OH granisetron assay exhibited high correlations between AhR activation and CYP1A1 mRNA levels, and demonstrated a more sensitive induction response, with dose-dependent CYP1A1 induction confirmed upon diesel particulate matter exposure in HepaRG, A549, and human nasal epithelial cells [1]. Under optimal Vmax conditions established in primary human hepatocytes (30–40 μM granisetron, ≥90 min incubation), the assay yields Vmax = 0.3 pmol/(min× million cells) with Km = 5.5 μM [2].

CYP1A1 induction EROD assay comparison aryl hydrocarbon receptor particulate matter toxicity

Validated Biphasic Michaelis-Menten Kinetics in Primary Human Hepatocytes: Quantitative Parameters for Standardized CYP1A1 Activity Measurement

In primary human hepatocytes (PHH), the gold-standard in vitro liver model for DDI studies, granisetron 7-hydroxylation follows biphasic Michaelis-Menten kinetics with Vmax = 0.3 pmol/(min× million cells) and Km = 5.5 μM [1]. Optimal incubation conditions for measurements under Vmax conditions were determined to be 30–40 μM granisetron with a minimum incubation time of 90 minutes [1]. These parameters were validated in a CYP1A induction experiment and confirmed that 7-OH-granisetron is representative of CYP1A1 enzyme activity in PHH [1]. In contrast, the parent compound granisetron itself has not been established as a selective substrate with validated Vmax/Km parameters for any single CYP isoform in PHH; its metabolic fate is distributed across CYP1A1 (7-hydroxylation) and CYP3A4 (9'-demethylation), preventing single-endpoint kinetic characterization [2]. Current regulatory guidelines (FDA, EMA) focus primarily on CYP1A2 for drug interaction studies and neglect CYP1A1, making granisetron 7-hydroxylation one of the very few validated marker reactions available for specific CYP1A1 activity measurement in PHH [1].

enzyme kinetics primary human hepatocytes Vmax conditions drug development CYP induction

Analytical Method Differentiation: Lower Limit of Quantification (LLOQ) and Derivatization Requirement Versus Parent Granisetron in Validated LC-MS/MS and HPLC-FL Methods

Multiple independently validated analytical methods confirm that 7-hydroxy granisetron requires distinct sample preparation and detection strategies compared to granisetron, reflecting its different physicochemical properties (LogP ≈ 2.35 for free base vs. granisetron LogP ≈ 1.8; the hydrochloride salt confers enhanced aqueous solubility) [1]. Critically, 7-hydroxy granisetron is intrinsically non-fluorescent and requires pre-column derivatization with trimethylsilyldiazomethane for fluorescence detection (HPLC-FL), whereas granisetron is natively fluorescent and requires no derivatization [1]. In the HPLC-FL method of Kudoh et al. (1994), practical determination ranges were 0.2–100 ng/mL for granisetron and 0.1–50 ng/mL for 7-OH-G, with reproducibilities (RSD) of <3.98% and <7.23%, respectively, at low QC levels [1]. In the LC-MS/MS method of Zhao et al. (2015), linear ranges were 0.5–100 ng/mL for granisetron and 0.1–100 ng/mL for 7-hydroxy granisetron in human plasma, with accuracies >85% and precision (CV) <10% for both analytes; stable isotopically labeled 7-hydroxy granisetron was used as the internal standard for the metabolite channel [2]. The Boppana (1995) HPLC-EC/FL method achieved LOQs of 0.1 ng/mL for granisetron and 0.25 ng/mL for 7-OH-G using 1 mL plasma [3].

bioanalytical method validation LC-MS/MS HPLC-fluorescence pharmacokinetics LLOQ comparison

Designated Metabolite D Reference Standard with Hydrochloride Salt Advantage for ANDA Filing and Pharmacopeial Impurity Profiling

7-Hydroxy Granisetron Hydrochloride (CAS 133841-04-0) is commercially supplied as a high-purity (≥98% to ≥99.0% by HPLC) hydrochloride salt, designated as 'Metabolite D hydrochloride' and explicitly positioned for use as a reference standard in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of granisetron drug substance [1]. The hydrochloride salt form (MW 364.87 g/mol) provides superior aqueous solubility and handling characteristics compared to the free base form (7-Hydroxy Granisetron, CAS 133841-15-3, MW 328.4 g/mol), which is less water-soluble and requires different storage and solubilization protocols . The deuterated hydrochloride analog (7-Hydroxy Granisetron-d3 Hydrochloride, CAS 2124272-03-1) is also available as a stable isotope-labeled internal standard for LC-MS/MS quantification, directly paired with the unlabeled hydrochloride salt to correct for matrix effects and ionization variability . Regulatory traceability to USP or EP pharmacopeial standards can be provided by qualified suppliers upon feasibility assessment, supporting compliance with ICH Q3A/Q3B impurity thresholds [1]. In the European Pharmacopoeia monograph for Granisetron hydrochloride, nine potential impurities are specified and require control; 7-hydroxy granisetron is among the key related substances monitored during stability-indicating HPLC method validation and forced degradation studies .

reference standard ANDA filing impurity profiling hydrochloride salt pharmacopeial compliance

High-Value Application Scenarios for 7-Hydroxy Granisetron Hydrochloride Driven by Quantitative Differentiation Evidence


CYP1A1-Specific Drug-Drug Interaction (DDI) Screening and Enzyme Induction Studies in Primary Human Hepatocytes

Pharmaceutical DDI laboratories evaluating CYP1A1-mediated metabolic liabilities can implement the validated PHH-based assay using granisetron as a probe substrate and 7-hydroxy granisetron hydrochloride as the quantitative calibrator [1]. The assay's exclusivity for CYP1A1 (Vmax = 0.3 pmol/(min× million cells), Km = 5.5 μM) eliminates ambiguity from CYP1A2/1B1 interference inherent to the EROD assay, and the validated incubation conditions (30–40 μM granisetron, ≥90 min) provide a standardized protocol suitable for regulatory IND/NDA packages [1][2]. Procurement of the hydrochloride reference standard (≥98% purity) and its matched deuterated IS is essential for accurate LC-MS/MS calibration in this context.

Regulated Bioanalytical Method Development and Pharmacokinetic (PK) Sample Analysis for Granisetron Bioequivalence Studies

CROs and bioanalytical laboratories conducting granisetron PK or bioequivalence studies in plasma and urine require 7-hydroxy granisetron hydrochloride as both a calibrator and, in its deuterated form, as a stable isotope-labeled internal standard [1]. Validated LC-MS/MS methods demonstrate linearity across 0.1–100 ng/mL for the metabolite in human plasma, with accuracies >85% and precision <10%, meeting FDA/EMA bioanalytical method validation guidance criteria [2]. The HCl salt form's enhanced aqueous solubility facilitates preparation of stock and working standard solutions, reducing variability in calibration curve preparation compared to the free base [3].

Pharmaceutical Impurity Profiling and Forced Degradation Studies for Granisetron API Quality Control

Quality control laboratories supporting granisetron API manufacturing and ANDA submissions require 7-hydroxy granisetron hydrochloride as a characterized impurity reference standard for system suitability testing, relative response factor determination, and stability-indicating HPLC method validation [1]. The European Pharmacopoeia monograph for Granisetron hydrochloride specifies control of nine potential impurities, with 7-hydroxy granisetron being a key related substance requiring quantification against a certified reference standard of known purity (≥99.0%) [2]. The hydrochloride salt form is preferred for compatibility with reversed-phase HPLC mobile phases and aqueous sample diluents used in pharmacopeial methods [3].

Environmental Toxicology and CYP1A1 Biomarker Research Using Granisetron 7-Hydroxylation as a Selective Reporter Reaction

Researchers investigating aryl hydrocarbon receptor (AhR)-mediated CYP1A1 induction following exposure to environmental pollutants (e.g., diesel particulate matter, PAHs, dioxins) can deploy the granisetron 7-hydroxylation assay as a more isoform-selective alternative to the EROD assay [1]. The 7-OH granisetron endpoint shows superior dose-response characteristics (0–10,000 nM inducer range) and high correlation with CYP1A1 mRNA levels across multiple cell types (HepaRG, A549, nasal epithelial cells), while avoiding CYP1A2/1B1 cross-reactivity [1]. Accurate quantification of the 7-OH granisetron product in cell lysates or incubation media requires procurement of the authentic metabolite hydrochloride standard for external calibration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy Granisetron Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.